

physical properties of 3,5-Dimethylbenzo[b]thiophene

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Compound of Interest

Compound Name: 3,5-Dimethylbenzo[b]thiophene

Cat. No.: B158624

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An In-Depth Technical Guide to the Physical Properties of **3,5-Dimethylbenzo[b]thiophene**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound of significant interest in materials science and medicinal chemistry. As a derivative of the benzo[b]thiophene scaffold, it serves as a crucial building block for organic semiconductors due to the high planarity and π -electron density of its core structure, which facilitates efficient charge carrier transport.^[1] This property is fundamental to the development of advanced materials for applications such as organic field-effect transistors (OFETs).^[1] In the pharmaceutical realm, the benzo[b]thiophene motif is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the core physical properties of **3,5-Dimethylbenzo[b]thiophene**, outlines detailed protocols for their experimental determination, and explains the scientific rationale behind these characterization techniques.

Structural and Fundamental Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic physical constants. These properties are dictated by the molecule's structure—a thiophene ring fused to a benzene ring, with methyl groups at the C3 and C5 positions.

Property	Value	Source(s)
CAS Number	1964-45-0	[2]
Molecular Formula	C ₁₀ H ₁₀ S	[3]
Molecular Weight	162.25 g/mol	[3]
Appearance	Solid (usually)	N/A
Boiling Point	62-64 °C at 0.1 mmHg261.1 °C at 760 mmHg (calculated)	[3][4]
Density	1.1 ± 0.1 g/cm ³ (calculated)	[4]
Melting Point	Not available in literature	[3][4]

A notable gap in the published literature is a definitive experimental melting point. For a compound typically described as a solid, this is a critical parameter for assessing purity. The absence of this data necessitates its experimental determination as a primary step upon synthesis or acquisition.

Thermal Properties: Melting and Boiling Point Determination

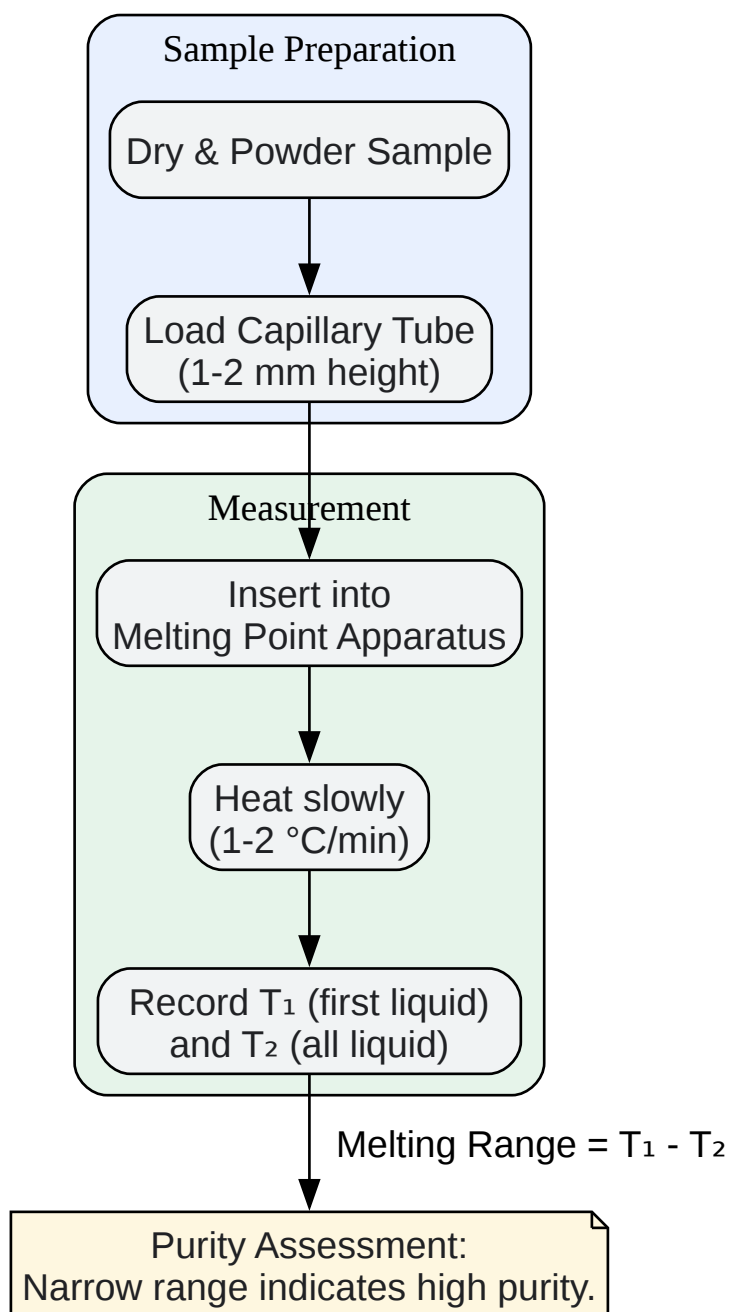
Thermal transitions are fundamental physical properties that provide insights into a compound's purity, molecular packing, and intermolecular forces.

Melting Point Analysis

Expert Rationale: The melting point is highly sensitive to impurities, which disrupt the crystal lattice and typically cause a depression and broadening of the melting range. Therefore, determining a sharp melting point is a primary indicator of sample purity. Given the lack of published data for **3,5-Dimethylbenzo[b]thiophene**, this measurement is essential. Differential Scanning Calorimetry (DSC) is the preferred modern technique as it provides a quantitative measure of the energy absorbed during the phase transition (enthalpy of fusion) and offers higher precision than traditional capillary methods.

Experimental Protocol: Melting Point Determination via Capillary Method

- **Sample Preparation:** Ensure the **3,5-Dimethylbenzo[b]thiophene** sample is completely dry and finely powdered.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder to load a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.
- **Apparatus Setup:** Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent step.
- **Accurate Determination:** Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute).
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point range is T_1 - T_2 . For a pure compound, this range should be narrow (≤ 1 °C).



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Caption: Workflow for Melting Point Determination.

Boiling Point Analysis

Expert Rationale: The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key characteristic. For high-boiling-point substances like **3,5-Dimethylbenzo[b]thiophene**, determination under reduced pressure (vacuum) is crucial. This

prevents thermal decomposition that can occur at the high temperatures required for boiling at atmospheric pressure. The reported value of 62-64 °C at 0.1 mmHg confirms this necessity.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

- **Sample Preparation:** Place approximately 0.5 mL of the sample (if liquid) into a small test tube (Durham tube).
- **Capillary Insertion:** Place a melting point capillary tube, sealed end up, into the sample liquid.
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** Insert the assembly into a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air expands. Continue heating until a rapid, continuous stream of vapor bubbles emerges.
- **Cooling and Recording:** Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. Record this temperature as the boiling point.

Solubility Profile

Expert Rationale: Solubility provides critical information for reaction setup, purification (crystallization), and formulation in drug development. The "like dissolves like" principle is paramount. The aromatic, nonpolar nature of the benzo[b]thiophene core, slightly offset by the polarizability of the sulfur atom, predicts low solubility in polar solvents like water and good solubility in nonpolar organic solvents.

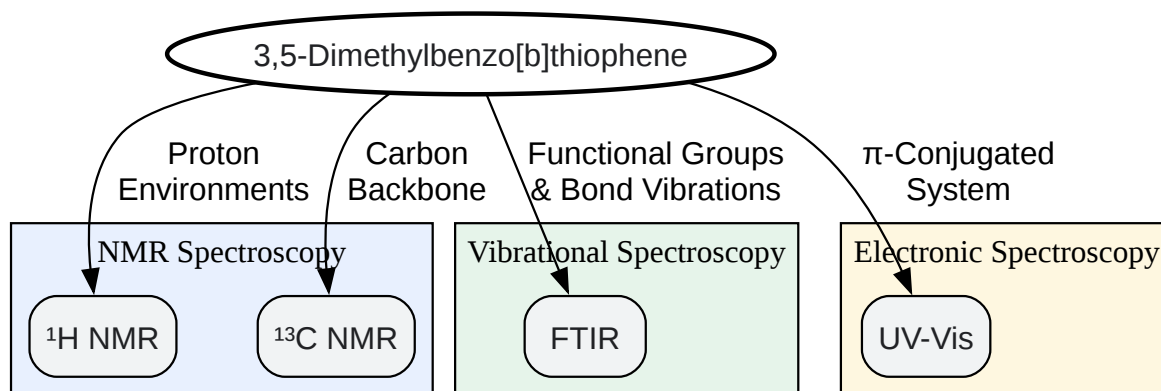
Solvent	Expected Solubility	Rationale
Water	Low / Insoluble	The large, nonpolar hydrocarbon structure dominates over any minor polarity from the sulfur atom.
Toluene / Benzene	Soluble	The nonpolar aromatic solvent effectively solvates the nonpolar aromatic solute through π - π stacking and van der Waals forces.
Hexanes	Soluble	A nonpolar aliphatic solvent that can effectively solvate the molecule via van der Waals interactions.
Ethanol / Methanol	Sparingly Soluble	The polarity and hydrogen-bonding nature of the alcohol are a poor match for the nonpolar solute.
Dichloromethane	Soluble	A polar aprotic solvent that can effectively solvate a wide range of organic molecules.

Experimental Protocol: Qualitative Solubility Testing

- Setup: To a small test tube, add approximately 20-30 mg of **3,5-Dimethylbenzo[b]thiophene**.
- Solvent Addition: Add 1 mL of the test solvent.
- Mixing: Agitate the tube vigorously for 30-60 seconds.
- Observation: Visually inspect the mixture. Classify as 'soluble' (no solid particles visible), 'partially soluble' (a significant portion of solid has dissolved), or 'insoluble'.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation, providing an atomic-level fingerprint of the molecule.



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Caption: Spectroscopic techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. ^1H NMR maps the chemical environment of hydrogen atoms, while ^{13}C NMR maps the carbon skeleton. For **3,5-Dimethylbenzo[b]thiophene**, specific chemical shifts and coupling patterns are expected that would unambiguously confirm its structure.

- ^1H NMR Spectroscopy:
 - Expected Signals: The spectrum should show distinct signals for the aromatic protons on the benzene and thiophene rings, and two sharp singlets for the two methyl groups. The aromatic protons will exhibit splitting (doublets, triplets) based on their neighboring protons, and their integration will correspond to the number of protons. The methyl groups at C3 and C5, having no adjacent protons, will appear as singlets, each integrating to 3H.
- ^{13}C NMR Spectroscopy:

- Expected Signals: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule (assuming no accidental equivalence). Signals in the aromatic region (typically 120-145 ppm) will confirm the fused ring system, while two signals in the aliphatic region (typically 15-25 ppm) will correspond to the two methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR spectroscopy probes the vibrational modes of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For **3,5-Dimethylbenzo[b]thiophene**, the spectrum is characterized by vibrations of the aromatic rings and the methyl groups.

- Expected Key Absorptions:
 - ~3100-3000 cm^{-1} : Aromatic C-H stretching vibrations.
 - ~2950-2850 cm^{-1} : Aliphatic C-H stretching from the methyl groups.
 - ~1600-1450 cm^{-1} : Aromatic C=C ring stretching vibrations. The specific pattern in this "fingerprint" region is highly characteristic of the substitution pattern.
 - ~700-900 cm^{-1} : C-H out-of-plane bending, which is also diagnostic of the aromatic substitution pattern.
 - A weak C-S stretching vibration may also be observable.

UV-Visible Spectroscopy

Expert Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to an excited state. It is particularly informative for compounds with conjugated π -systems, such as benzo[b]thiophene. The absorption maxima (λ_{max}) and molar absorptivity provide insight into the extent of conjugation.

- Expected Absorption Profile: Benzo[b]thiophene itself exhibits strong UV absorption. The addition of methyl groups (auxochromes) is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to their

electron-donating inductive effect. The spectrum will be characteristic of the extended π -electron system of the fused aromatic rings.

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